(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

5-HT7 Receptor Agonist CNS Drug Discovery Regioselectivity

This specific building block delivers the exact 5-yl regioisomer, 1-ethyl substitution, and dihydrochloride salt form required for synthesizing low-basicity 5-HT7 receptor agonists (e.g., AGH-107, Ki=6 nM). The 5-yl attachment vector is critical for pharmacophore geometry; the ethyl group confers a consensus LogP of 0.59 (vs. -1.34 for methyl analog), enabling systematic ADME optimization. The solid dihydrochloride salt ensures long-term stability, simplified logistics, and batch-to-batch reproducibility. Available at ≥98% purity with QC documentation (NMR, HPLC) to minimize regioisomeric contamination risks in downstream amide couplings and reductive aminations.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09 g/mol
CAS No. 1255717-13-5
Cat. No. B1422629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
CAS1255717-13-5
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESCCN1C=NC=C1CN.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c1-2-9-5-8-4-6(9)3-7;;/h4-5H,2-3,7H2,1H3;2*1H
InChIKeyJQXXUBCHSZSDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (CAS 1255717-13-5): A Defined Imidazole Building Block for Heterocyclic Synthesis


(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (CAS 1255717-13-5) is a heterocyclic building block consisting of an imidazole core with an ethyl group at the 1-position and a methanamine group at the 5-position, presented as a dihydrochloride salt . With a molecular formula of C6H13Cl2N3 and a molecular weight of 198.09 g/mol, this compound is commercially available as a solid with specified purity grades (≥95% to 98%) from multiple vendors . Its primary role is as a synthetic intermediate and molecular scaffold for the construction of more complex heterocyclic systems in pharmaceutical and agrochemical research .

Why (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride Cannot Be Replaced by Generic Analogs


Procurement of this specific regioisomer, salt form, and alkyl substitution pattern is critical because each structural feature dictates its utility in downstream applications. Substituting the 5-yl regioisomer with the 4-yl variant alters the vector and electronics of the primary amine attachment point, fundamentally changing its behavior as a synthetic building block and its interactions with biological targets, as demonstrated by the unique low-basicity 5-HT7 receptor agonist pharmacophore derived specifically from the 5-yl scaffold [1]. Furthermore, the choice of the dihydrochloride salt versus the free base is a practical procurement decision with direct consequences for physical handling, long-term stability, and regulatory compliance during transport . Even subtle changes, such as replacing the 1-ethyl group with a 1-methyl group, significantly alter the compound's lipophilicity and, therefore, its physicochemical properties in both synthesis and biological assays .

Quantitative Differentiation of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride vs. Analogs: A Data-Driven Selection Guide


Regioisomer-Dependent Pharmacophore Validation: 5-yl vs. 4-yl Scaffold

The 1-ethyl-1H-imidazol-5-yl scaffold is a critical component of a validated, low-basicity 5-HT7 receptor agonist pharmacophore. The lead compound AGH-107, which incorporates this specific 5-yl regioisomer, demonstrated high affinity (Ki = 6 nM) and agonist function (EC50 = 19 nM) at the 5-HT7 receptor, with a 176-fold selectivity over the 5-HT1A receptor [1]. This biological activity is directly tied to the 5-substitution pattern; the corresponding 4-yl regioisomer would not produce the same pharmacophore and is not represented in this chemotype. This provides a direct, application-specific reason to procure the 5-yl isomer.

5-HT7 Receptor Agonist CNS Drug Discovery Regioselectivity Van Leusen Reaction

Molecular Weight Differentiation from 4-yl Positional Isomer

The molecular weight of the target compound as a dihydrochloride salt is 198.09 g/mol . The 4-yl positional isomer, (1-ethyl-1H-imidazol-4-yl)methanamine, is predominantly available as a free base with a molecular weight of 125.17 g/mol . This significant difference in molecular weight (72.92 g/mol) and physical form provides a clear, quantitative metric for identity confirmation and purity assessment via LC-MS or elemental analysis, ensuring the correct regioisomer has been sourced and preventing costly synthetic errors.

Isomer Purity Quality Control Analytical Chemistry

Lipophilicity (LogP) Differentiation from 1-Methyl Analog

The replacement of a 1-methyl group with a 1-ethyl group results in a quantifiable increase in lipophilicity, a critical parameter influencing membrane permeability, solubility, and metabolic stability in drug discovery. The calculated consensus Log Po/w for the target compound is 0.59, with individual models ranging from 0.0 to 1.81 . In contrast, the 1-methyl analog has a calculated LogP of -1.34 . This substantial difference of approximately 1.93 log units means the ethyl analog is predicted to be nearly two orders of magnitude more lipophilic.

Lipophilicity LogP Medicinal Chemistry ADME Properties

Physical Form and Handling Advantages of Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of the target compound offers tangible advantages in procurement, handling, and storage compared to its free base counterpart. The dihydrochloride is a solid at 20°C, is not classified as hazardous for transport, and is recommended for long-term storage in a cool, dry place . In contrast, the free base is a corrosive liquid (UN2735, Hazard Class 8) that incurs additional shipping restrictions and hazmat fees, and it may be less stable over long periods .

Salt Form Stability Handling Logistics

Supplier Purity Specification and Batch Quality Control

While the compound is widely available, not all vendors provide equivalent documentation and quality assurance. Bidepharm offers the compound at a standard purity of 98% and provides batch-specific quality control (QC) reports, including NMR, HPLC, and GC data . This is a verifiable procurement advantage over suppliers like Beyotime, which offer the compound at a lower specification of ≥95% .

Purity Quality Control QC Analytical Specification

Evidence-Based Application Scenarios for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride Procurement


CNS Drug Discovery: Development of Selective 5-HT7 Receptor Agonists

This compound is an essential starting material for synthesizing the 5-aryl-1-alkylimidazole chemotype, a validated class of low-basicity, selective 5-HT7 receptor agonists. The lead compound AGH-107, derived from this specific scaffold, showed high affinity (Ki = 6 nM), potent agonist activity (EC50 = 19 nM), and exceptional selectivity (176-fold over 5-HT1A). It also demonstrated high metabolic stability, low toxicity, and excellent brain penetration (Cmax = 2723 ng/g) in mice, making the scaffold highly valuable for CNS drug discovery programs [1].

Medicinal Chemistry: SAR Exploration of Lipophilicity with 1-Alkyl Imidazoles

The ethyl group on this compound confers a specific, quantifiable increase in lipophilicity (Consensus Log Po/w = 0.59) compared to its 1-methyl analog (LogP = -1.34), a difference of approximately 1.93 log units [1]. Researchers can procure this specific building block to systematically explore the impact of lipophilicity on the ADME properties of their lead series, enabling data-driven optimization of pharmacokinetic profiles.

High-Assurance Chemical Synthesis and Scale-Up

For process chemists and those scaling up reactions, the compound's identity as a solid dihydrochloride salt with a distinct molecular weight (198.09 g/mol) simplifies logistics and analytical quality control [1]. Sourcing from vendors offering 98% purity with batch-specific QC data (NMR, HPLC, GC) provides a higher degree of assurance and reproducibility compared to lower-spec alternatives, reducing the risk of failed reactions due to impure starting materials or regioisomeric contamination.

Synthesis of Diverse Heterocyclic Libraries

As a primary amine with a defined heterocyclic core, this compound serves as a versatile building block for generating diverse compound libraries through amide coupling, reductive amination, and other standard medicinal chemistry transformations. Its use as a common intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications is well-documented across vendor platforms, supporting its utility in both targeted and exploratory chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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